
2,4-Dibutyl phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibutyl phenol is an organic compound belonging to the phenol family. It is characterized by the presence of two butyl groups attached to the benzene ring at the 2 and 4 positions, along with a hydroxyl group (-OH) at the 1 position. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibutyl phenol can be synthesized through the alkylation of phenol with butyl halides in the presence of a catalyst. One common method involves the reaction of phenol with isobutylene in the presence of an acid catalyst at elevated temperatures (60-220°C, preferably 120-180°C) while stirring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol to the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibutyl phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,4-Dibutyl phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent oxidation in various chemical processes.
Biology: Studied for its potential antifungal and antioxidant properties.
Mécanisme D'action
The mechanism by which 2,4-Dibutyl phenol exerts its effects involves its antioxidant properties. It neutralizes free radicals and reduces the production of reactive oxygen species, thereby preventing material degradation and disintegration . In biological systems, it activates retinoid X receptors (RXR) and peroxisome proliferator-activated receptors (PPAR), leading to various cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenol: Similar structure but with methyl groups instead of butyl groups.
2,4-Di-tert-butylphenol: Similar antioxidant properties but with tertiary butyl groups.
Uniqueness
2,4-Dibutyl phenol is unique due to its specific butyl substitutions, which confer distinct physical and chemical properties
Propriétés
Numéro CAS |
2151-57-7 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2,4-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2/h9-11,15H,3-8H2,1-2H3 |
Clé InChI |
KPZBEZVZFBDKCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1)O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


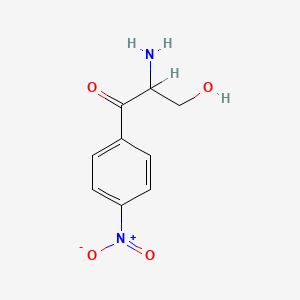
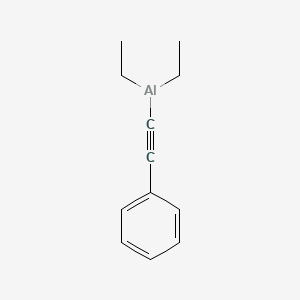
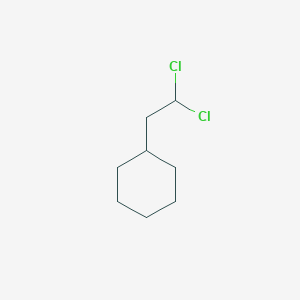
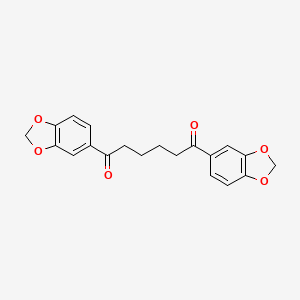

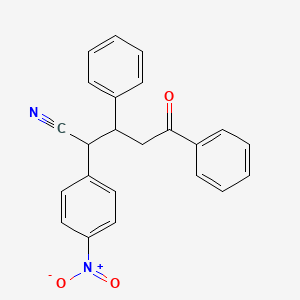
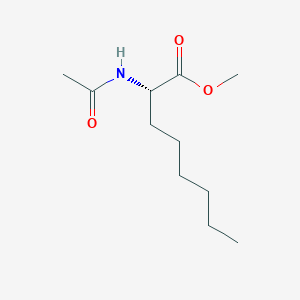



![Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane](/img/structure/B14737645.png)
![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
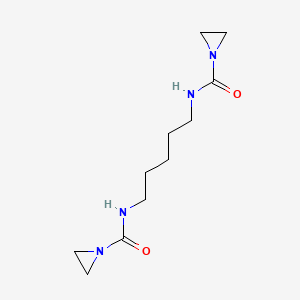
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
